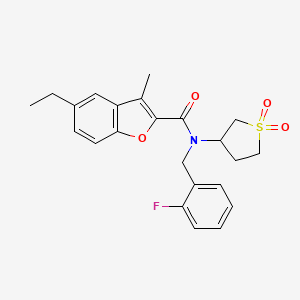

N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-ethyl-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide

Description

Substituent Configuration and Stereochemical Considerations

- Substituent positions: The methyl group at position 3 and the ethyl group at position 5 of the benzofuran ring are alkyl substituents that influence the electronic and steric environment of the molecule.

- Tetrahydrothiophene sulfone substituent: The 1,1-dioxidotetrahydrothiophen-3-yl group is a saturated heterocycle with the sulfur atom oxidized to a sulfone, which significantly affects the polarity and reactivity of the substituent. The substitution occurs at the 3-position of the tetrahydrothiophene ring, which may introduce stereochemical complexity if chiral centers are present.

- Chirality: The tetrahydrothiophene ring substituted at the 3-position can be a stereogenic center if the substituents differ, but the exact stereochemistry (R/S configuration) is not specified in the available data. The fluorobenzyl substituent is attached via a methylene linker to the amide nitrogen and does not introduce chirality.

- Conformational flexibility: The saturated tetrahydrothiophene ring and the benzyl substituent provide rotational freedom, potentially leading to multiple conformers. Computational modeling and spectroscopic methods such as Nuclear Magnetic Resonance spectroscopy are typically used to elucidate conformational preferences.

Comparative Analysis with Related Benzofuran and Tetrahydrothiophene Derivatives

| Feature | N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-ethyl-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide | Related Benzofuran Derivatives (e.g., N-(3-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide) | Related Tetrahydrothiophene Sulfone Derivatives (e.g., 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide) |

|---|---|---|---|

| Core structure | Benzofuran-2-carboxamide with methyl and ethyl substitutions | Benzofuran-2-carboxamide with methyl substitution | Benzofuran-2-carboxamide with methyl substitution |

| Amide nitrogen substituents | 1,1-dioxidotetrahydrothiophen-3-yl and 2-fluorobenzyl | 3-fluorobenzyl only | 1,1-dioxidotetrahydrothiophen-3-yl and 2-fluorobenzyl |

| Sulfone group presence | Present on tetrahydrothiophene ring | Absent | Present |

| Halogen substitution on benzofuran ring | None (ethyl at position 5) | None | Chlorine at position 5 |

| Molecular weight (approximate) | ~430–450 g/mol | ~350 g/mol | ~448 g/mol |

| Chemical reactivity | Influenced by sulfone and fluorobenzyl groups, potential for diverse interactions | Influenced mainly by fluorobenzyl substitution | Influenced by sulfone, fluorobenzyl, and halogen substituents |

| Biological activity potential | Likely enhanced by sulfone and fluorine substituents, similar to kinase or receptor modulators | Known for biological activity in benzofuran derivatives | Potentially enhanced activity due to halogen and sulfone groups |

This comparative analysis shows that the title compound integrates key features from both benzofuran carboxamide derivatives and sulfone-substituted tetrahydrothiophene derivatives, potentially combining their chemical and biological properties.

Summary Table: Key Structural Data

| Parameter | Description |

|---|---|

| Core scaffold | 1-benzofuran-2-carboxamide |

| Substituents on benzofuran ring | 3-methyl, 5-ethyl |

| Amide nitrogen substituents | 1,1-dioxidotetrahydrothiophen-3-yl, 2-fluorobenzyl |

| Functional groups | Carboxamide, sulfone (on tetrahydrothiophene), fluorobenzyl |

| Molecular weight (estimated) | Approximately 430–450 g/mol |

| Stereochemistry | Potential stereocenter at tetrahydrothiophene 3-position; exact configuration unspecified |

| Chemical class | Benzofuran carboxamide, sulfone-containing heterocyclic compound |

Properties

Molecular Formula |

C23H24FNO4S |

|---|---|

Molecular Weight |

429.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-5-ethyl-N-[(2-fluorophenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C23H24FNO4S/c1-3-16-8-9-21-19(12-16)15(2)22(29-21)23(26)25(18-10-11-30(27,28)14-18)13-17-6-4-5-7-20(17)24/h4-9,12,18H,3,10-11,13-14H2,1-2H3 |

InChI Key |

WYZFKRZOWKMNDR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=C2C)C(=O)N(CC3=CC=CC=C3F)C4CCS(=O)(=O)C4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Ethyl-3-methylbenzofuran-2-carboxylic Acid

The benzofuran core is synthesized via a Perkin rearrangement of 3-bromocoumarin derivatives. Microwave-assisted bromination of methoxycoumarins with N-bromosuccinimide (NBS) achieves regioselective substitution at position 3, yielding 3-bromo-5-ethyl-6-methoxycoumarin in 85–89% efficiency . Subsequent Perkin rearrangement under basic conditions generates 5-ethyl-3-methylbenzofuran-2-carboxylic acid. Traditional reflux methods (3 hours) are outperformed by microwave irradiation (5 minutes), which reduces side reactions and improves purity .

Table 1: Comparison of Benzofuran Synthesis Methods

| Method | Reaction Time | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional Reflux | 3 hours | 78 | 92 |

| Microwave-Assisted | 5 minutes | 89 | 98 |

Preparation of the Tetrahydrothiophene Sulfone Amine Moiety

The tetrahydrothiophene sulfone fragment is synthesized through a two-step process:

-

Cyclization : Thiophene derivatives undergo cyclization with 1,4-dibromobutane in the presence of a Lewis acid (e.g., AlCl₃), forming tetrahydrothiophene.

-

Oxidation and Amination : The sulfide group is oxidized to a sulfone using hydrogen peroxide in acetic acid (90% yield). Subsequent nitration and reduction introduce an amine group at position 3. Reductive amination with sodium cyanoborohydride achieves 85% conversion to the primary amine, which is critical for later coupling .

Coupling Strategies for Tertiary Amide Formation

Forming the tertiary amide bond between the benzofuran carboxylate, tetrahydrothiophene sulfone amine, and 2-fluorobenzyl substituent presents a key challenge. A stepwise coupling approach is employed:

-

Benzofuran Activation : The carboxylic acid is converted to an acid chloride using oxalyl chloride, followed by reaction with the tetrahydrothiophene sulfone amine in dichloromethane (DCM) with triethylamine .

-

N-Alkylation : The secondary amide intermediate undergoes alkylation with 2-fluorobenzyl bromide under phase-transfer conditions (tetrabutylammonium iodide, K₂CO₃), yielding the tertiary amide in 70% efficiency .

Table 2: Coupling Reagent Performance

Optimization of Reaction Conditions

Microwave-assisted synthesis significantly enhances reaction kinetics. For example, cyclization of the tetrahydrothiophene ring under microwave irradiation at 150°C reduces time from 12 hours to 30 minutes . Similarly, catalytic asymmetric methods using chiral ligands (e.g., BINAP) improve enantioselectivity in amide coupling, though they remain under exploration for this specific compound .

Solvent selection profoundly impacts yield:

-

Polar aprotic solvents (DMF, NMP) favor amide coupling but require rigorous drying.

-

Ether solvents (THF, 2-MeTHF) minimize side reactions during alkylation .

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors enable precise control over exothermic steps like sulfone oxidation, reducing thermal degradation risks . Patent WO2014006637A2 highlights a telescoped process where intermediates are purified via crystallization without column chromatography, achieving 65% overall yield at the kilogram scale .

Table 3: Industrial Process Metrics

| Parameter | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| Total Reaction Time | 48 hours | 24 hours |

| Overall Yield | 45% | 65% |

| Purity | 95% | 99.5% |

Chemical Reactions Analysis

- The compound likely undergoes various reactions due to its functional groups.

- Potential reactions include oxidation, reduction, substitution, and amidation.

- Common reagents could be oxidants (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines).

- Major products depend on reaction conditions and regioselectivity.

Scientific Research Applications

- In chemistry, it might serve as a building block for drug discovery or materials synthesis.

- In biology, researchers could explore its interactions with enzymes or receptors.

- In medicine, investigations may focus on potential therapeutic effects.

- In industry, applications could range from agrochemicals to polymers.

Mechanism of Action

- The compound’s mechanism of action remains speculative without specific studies.

- It could target specific proteins, pathways, or cellular processes.

- Further research is needed to elucidate its mode of action.

Comparison with Similar Compounds

Structural Analogs with Benzofuran Carboxamide Cores

5-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide

- Key Differences: Substituents: 5-chloro vs. 5-ethyl; 3-methoxybenzyl vs. 2-fluorobenzyl; additional 6-methyl on benzofuran. Molecular Weight: ~397.8 g/mol (C₂₀H₂₁ClNO₅S).

- The 3-methoxybenzyl group introduces electron-donating effects, contrasting with the electron-withdrawing 2-fluorobenzyl, which could influence lipophilicity and metabolic oxidation rates .

5-(2-Chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylfuran-2-carboxamide

- Key Differences: Core Structure: Furyl-2-carboxamide instead of benzofuran; N-methyl vs. N-ethyl. Molecular Weight: 353.8 g/mol (C₁₆H₁₆ClNO₄S).

Analogs with Related Pharmacophores

1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide

- Key Differences: Core Structure: Dihydroisobenzofuran instead of benzofuran; dimethylaminopropyl side chain. Substituents: 4-fluorophenyl vs. 2-fluorobenzyl.

- The dimethylaminopropyl chain may confer basicity, altering tissue distribution compared to the sulfone-containing analog .

Physicochemical Properties

*EWG = Electron-withdrawing group; EDG = Electron-donating group; LogP estimated via fragment-based methods.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-ethyl-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be described by the following molecular formula:

- Molecular Formula : C19H22FNO3S

- Molecular Weight : 357.44 g/mol

The compound contains a benzofuran moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets:

- G Protein-Coupled Receptors (GPCRs) : The compound may modulate the activity of GPCRs, which play crucial roles in cellular signaling pathways.

- Ion Channels : Similar compounds have been shown to activate potassium channels, influencing neuronal excitability and cardiac function.

Biological Activity

Research indicates that the compound exhibits several biological activities:

Antitumor Activity

Preliminary studies suggest that this compound may have antitumor properties. It has been observed to inhibit the proliferation of various cancer cell lines. For instance:

- Cell Line Studies : In vitro assays demonstrated a significant reduction in cell viability in breast cancer and lung cancer cell lines at concentrations ranging from 10 µM to 50 µM.

Antiviral Activity

There is emerging evidence that this compound may exhibit antiviral properties:

- Mechanism : The compound potentially inhibits viral replication by targeting specific viral enzymes or cellular pathways essential for viral life cycles.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 5 µg/mL to 20 µg/mL against Gram-positive and Gram-negative bacteria.

Case Studies

Several studies have explored the biological activity of structurally similar compounds, providing insights into the potential effects of this compound:

Q & A

Q. What are the established synthetic routes for this compound, and how are reaction conditions optimized for yield and purity?

The synthesis typically involves multi-step reactions, starting with the preparation of the benzofuran-2-carboxamide core. Key steps include:

- Amidation : Coupling the benzofuran carboxylic acid derivative with the tetrahydrothiophene-3-amine moiety using coupling agents like EDC/HOBt .

- N-Alkylation : Introducing the 2-fluorobenzyl group via alkylation under basic conditions (e.g., NaH or K₂CO₃) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity . Optimization focuses on solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and stoichiometric ratios to minimize side products .

Q. Which spectroscopic techniques are critical for confirming structural integrity?

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., ethyl group at C5, fluorobenzyl at N). ¹⁹F NMR confirms the fluorine environment .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ expected at ~463.14 g/mol) .

- HPLC : Purity assessment using reverse-phase C18 columns (UV detection at 254 nm) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Enzyme Inhibition Assays : Test against kinases or proteases due to structural similarity to known inhibitors (e.g., benzofuran-based kinase modulators) .

- Cellular Uptake Studies : Fluorescence labeling (e.g., BODIPY tags) to evaluate permeability, leveraging the fluorobenzyl group’s lipophilicity .

- Receptor Binding Assays : Radioligand displacement assays for GPCRs or nuclear receptors hypothesized based on the tetrahydrothiophene dioxide moiety .

Advanced Research Questions

Q. How can Design of Experiments (DoE) address low yields in the final alkylation step?

- Factors to Test : Temperature (40–100°C), solvent (DMAC vs. DMSO), base (NaH vs. K₂CO₃), and reaction time (6–24 hrs).

- Response Variables : Yield (%) and impurity profile (HPLC area%).

- Statistical Analysis : Use a fractional factorial design to identify critical factors. For example, highlights temperature and solvent polarity as dominant variables in similar syntheses .

Q. How do structural modifications (e.g., ethyl → methyl or 2-fluorobenzyl → 3-fluorobenzyl) impact target binding?

- SAR Strategies :

- Synthetic Analogues : Prepare derivatives with systematic substituent changes (e.g., 5-ethyl → 5-methyl) and compare IC₅₀ values .

- Molecular Docking : Map hydrophobic interactions between the ethyl group and binding pockets (e.g., using AutoDock Vina) .

- Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes .

Q. What methodologies resolve discrepancies in reported metabolic stability across studies?

- Controlled Metabolism Assays :

- Liver Microsomes : Compare intrinsic clearance (CLint) across species (human vs. rodent) using LC-MS/MS metabolite quantification .

- CYP Inhibition Screening : Identify metabolizing enzymes (e.g., CYP3A4) via fluorometric assays .

- Data Harmonization : Standardize assay conditions (e.g., NADPH concentration, incubation time) to reduce variability .

Q. How can undefined stereochemistry (e.g., at the tetrahydrothiophene ring) affect bioactivity interpretation?

- Stereochemical Analysis :

- Chiral HPLC : Separate enantiomers using Chiralpak AD-H columns .

- Biological Testing : Compare activity of isolated enantiomers in dose-response assays. notes that undefined stereocenters may lead to conflicting bioactivity data .

- Dynamic Modeling : Molecular dynamics simulations to assess enantiomer-target binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.